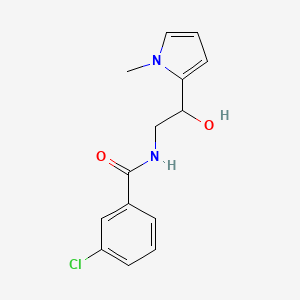

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-17-7-3-6-12(17)13(18)9-16-14(19)10-4-2-5-11(15)8-10/h2-8,13,18H,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPSJBYWATXQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The process may include:

Formation of the pyrrole ring through cyclization reactions.

Introduction of the hydroxyl group via hydroxylation reactions.

Attachment of the benzamide group through amide bond formation.

Chlorination to introduce the chloro substituent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the benzamide group to an amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents like lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of 3-chloro-N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.

Reduction: Production of 3-chloro-N-(2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide.

Substitution: Generation of various derivatives depending on the substituent introduced.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a chemical compound with a unique structure featuring a chloro substituent on the benzamide moiety and a hydroxyl group attached to a pyrrole-derived ethyl chain. The presence of the pyrrole ring and functional groups suggests potential biological activity due to their ability to interact with biological targets. Research has explored its potential antimicrobial and anticancer activities.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. Common reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide or thiourea for substitution reactions may be used. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired product. The uniqueness of this compound lies in its combination of a chloro substituent and a hydroxyl group on a pyrrole-derived ethyl chain, which contributes to distinct chemical reactivity and potential biological activities that differentiate it from its analogs.

Potential Applications

This compound has potential applications in various fields. Research indicates it may possess bioactive properties and has been investigated for its potential antimicrobial and anticancer activities. The pyrrole ring enhances biological interactions through hydrogen bonds and π-stacking interactions with biological macromolecules.

Related Compounds

Mechanism of Action

The mechanism by which 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

JNJ-63533054

- Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide.

- Key Differences: Replaces the 1-methylpyrrole group with a phenylethylamino-oxoethyl chain.

- Pharmacological Properties :

- Functional Contrast : The pyrrole-containing compound may exhibit altered receptor selectivity or pharmacokinetics due to differences in hydrogen-bonding capacity and steric bulk compared to JNJ-63533053.

Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide)

- Structure: Features a quinazolinone core instead of a pyrrole group.

Structural Analogs in Coordination Chemistry

3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel(II) Complex

- Structure : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II).

- Key Differences: Substitutes the hydroxyethyl-pyrrole group with a diethylcarbamothioyl sulfur donor.

- Coordination Geometry : Distorted square planar geometry with Ni(II) bound to two sulfur and two oxygen atoms.

- Applications: Potential use in catalysis or materials science due to its stable metal-ligand framework .

Solid-State and Crystallographic Comparisons

3-Chloro-N-(2-Nitrophenyl)Benzamide

- Structure : Lacks the hydroxyethyl-pyrrole group, instead featuring a nitro-substituted aniline.

- Crystal Packing :

- Implications : The hydroxyethyl-pyrrole group in the target compound may disrupt such packing, altering solubility and crystallinity.

Polymorphs of 3-Chloro-N-(2-Fluorophenyl)Benzamide (Form IA/IB)

- Structural Flexibility : Polymorphism arises from varying weak interactions (C–H···O, halogen···halogen).

- Comparison : The rigid pyrrole ring in the target compound may reduce conformational flexibility, limiting polymorphism .

Substituent Positional Isomers

3-Chloro-N-(1-Hydroxy-2-Methylpropan-2-yl)Benzamide

- Structure : Differs in the hydroxyalkyl substituent (2-methylpropan-2-yl vs. pyrrole-containing ethyl).

- Synthetic Route : Likely synthesized via similar amidation methods, as seen in and .

- Applications : The branched hydroxyalkyl group may enhance solubility but reduce metal-binding capacity compared to the pyrrole derivative .

Biological Activity

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a compound of significant interest due to its unique structural features, which include a chloro substituent on the benzamide moiety and a hydroxyl group linked to a pyrrole-derived ethyl chain. This compound has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₁₅H₁₈ClN₃O, with a molecular weight of approximately 285.77 g/mol. The presence of the pyrrole ring is critical as it enhances biological interactions through hydrogen bonding and π-stacking with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that compounds with similar structural motifs often demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Preliminary findings suggest that it may inhibit the growth of cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Specific growth inhibition values (GI50) have been reported, indicating effective concentration ranges for inducing cytotoxicity:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanism of action and efficacy in vivo .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The chloro substituent enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl group may facilitate interactions with target proteins through hydrogen bonding .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to this compound:

- Compound A : Demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 5 µM.

- Compound B : Showed moderate activity against A549 lung cancer cells, with an IC50 value of 26 µM.

These studies underline the importance of structural modifications in enhancing biological activity and selectivity against specific cancer types .

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via amide coupling reactions or Mannich-type reactions. For example:

- Amide Coupling : A benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) reacts with a hydroxyl-substituted amine under basic conditions (e.g., pyridine in CH₂Cl₂) .

- Mannich Reaction : Secondary amines or pyrrole derivatives can be functionalized via Mannich reactions to introduce the hydroxyethyl-pyrrole moiety .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating (e.g., using DCQX as a catalyst) .

Key Variables : Solvent polarity (e.g., DMF vs. CH₂Cl₂), temperature (microwave vs. reflux), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the pyrrole ring (δ ~6.5–7.5 ppm for aromatic protons), hydroxyethyl group (δ ~3.5–4.5 ppm), and benzamide carbonyl (δ ~167–170 ppm) .

- HPLC : Purity validation (>95%) with retention time matching synthetic standards .

- Crystallography :

- Single-Crystal X-ray Diffraction : SHELX software refines structural parameters (e.g., bond lengths, angles) to confirm stereochemistry and hydrogen-bonding networks .

- Coordination Chemistry : Metal complexes (e.g., Ni²⁺ or Cu²⁺) are analyzed for distorted square-planar geometries using crystallographic data .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability) or model-specific differences. Strategies include:

- Solubility Optimization : Introduce hydrophilic groups (e.g., sulfonamides) or formulate with cyclodextrins .

- Species-Specific Receptor Affinity : Compare P2X7 receptor inhibition assays (human vs. rat IC₅₀ values) to explain efficacy gaps in preclinical models .

- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from in vitro parent compound activity .

Q. What computational strategies are used to predict the compound’s interactions with bacterial or mammalian targets?

Methodological Answer:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses with bacterial enzymes (e.g., acps-pptase) or mammalian receptors (e.g., GPR139) .

- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to validate interactions with hydrophobic pockets or hydrogen-bond donors .

- QSAR Models : Correlate substituent effects (e.g., chloro vs. nitro groups) with antibacterial IC₅₀ values to guide structural optimization .

Q. How can structural contradictions in crystallographic data (e.g., bond-length variations) be addressed during refinement?

Methodological Answer:

Q. What strategies optimize the compound’s solubility and stability for pharmacological testing?

Methodological Answer:

- Prodrug Design : Introduce ester or phosphate groups on the hydroxyethyl moiety to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium sulfonate to form stable salts with improved bioavailability .

- Excipient Screening : Use differential scanning calorimetry (DSC) to identify compatible polymers (e.g., PEG) for solid dispersions .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., CHIRALPAK® columns) and test activity against targets (e.g., P2X7 receptors) .

- X-ray Crystallography : Resolve absolute configuration (e.g., R/S designation) using anomalous scattering (Cu Kα radiation) .

- Stereospecific Synthesis : Employ asymmetric hydrogenation or enzymatic catalysis to produce enantiopure intermediates .

Q. What analytical techniques are used to resolve conflicting purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (for quantitative purity) with ¹H NMR (for structural integrity) and elemental analysis (for C/H/N ratios) .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed amides or oxidized pyrrole derivatives) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.